

# Reproducibility of Enstilar® Efficacy Findings Across Diverse Research Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Enstilar |           |
| Cat. No.:            | B1243062 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Enstilar**® (calcipotriene and betamethasone dipropionate) foam across various multicenter clinical trials and real-world observational studies. The consistent findings from these diverse research settings underscore the reproducibility of **Enstilar**'s performance in the treatment of plaque psoriasis.

# Comparative Efficacy of Enstilar® Across Key Multicenter Studies

**Enstilar**® has demonstrated consistent efficacy in improving psoriasis symptoms across several large-scale, multicenter clinical trials. The data presented below summarizes key findings from major Phase 3 trials (PSO-LONG, PSO-FAST, and PSO-ABLE) and real-world observational studies, highlighting the product's reliable performance in varied patient populations and clinical settings.



| Study<br>(Trial ID)                                                                                                           | No. of<br>Centers                 | Key<br>Efficacy<br>Endpoint(<br>s)                              | Results<br>for<br>Enstilar®<br>Group | Comparat<br>or(s) | Results<br>for<br>Comparat<br>or<br>Group(s) | Citation(s<br>)     |
|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------|--------------------------------------|-------------------|----------------------------------------------|---------------------|
| PSO-<br>LONG<br>(NCT0289<br>9962)                                                                                             | Internation<br>al<br>multicenter  | Median time to first relapse (52-week maintenan ce phase)       | 56 days                              | Foam<br>Vehicle   | 30 days                                      | [1][2][3][4]<br>[5] |
| Patients achieving treatment success (PGA "clear"/"al most clear" with ≥2- grade improveme nt) at week 4 of open- label phase | 80% of 623<br>treated<br>patients | N/A                                                             | N/A                                  | [6]               |                                              |                     |
| PSO-FAST<br>(NCT0186<br>6163)                                                                                                 | 27 (US)                           | Proportion of patients with "treatment success" (PGA) at week 4 | 53.3%                                | Foam<br>Vehicle   | 4.8%                                         | [7][8]              |
| Mean<br>mPASI                                                                                                                 | 2.0                               | Foam<br>Vehicle                                                 | 5.5                                  | [7][8]            |                                              |                     |



| score at<br>week 4                                             |                                |                                                                         |       |                           |     |                     |
|----------------------------------------------------------------|--------------------------------|-------------------------------------------------------------------------|-------|---------------------------|-----|---------------------|
| PSO-ABLE<br>(NCT0213<br>2936)                                  | UK, USA,<br>France             | Proportion of patients with "treatment success" (PGA) at week 4         | 38%   | Cal/BD Gel<br>(at week 8) | 22% | [5]                 |
| Proportion<br>of patients<br>achieving<br>mPASI75<br>at week 4 | 52%                            | Cal/BD Gel<br>(at week 8)                                               | 35%   | [5]                       |     |                     |
| German<br>Observatio<br>nal Study                              | 87<br>(Germany)                | Proportion of patients achieving IGA of "clear/almo st clear" at week 4 | 49%   | N/A                       | N/A | [9]                 |
| Mean PASI<br>reduction<br>from<br>baseline at<br>week 4        | Reduced<br>from 10.4<br>to 5.2 | N/A                                                                     | N/A   | [9]                       |     |                     |
| CAPITIS<br>Study<br>(Scalp                                     | Multicenter<br>(Germany)       | Proportion of patients with Scalp- BSA <10% and mild                    | 53.4% | N/A                       | N/A | [3][10][11]<br>[12] |

Psoriasis)

and mild

Scalp-PGA at week 4



 Proportion

 of patients

 achieving
 47.6%
 N/A
 N/A
 [3][10][11]

 PSSI ≤2 at week 4
 [12]

PGA: Physician's Global Assessment; mPASI: modified Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment; Cal/BD: Calcipotriene/Betamethasone Dipropionate; BSA: Body Surface Area; PSSI: Psoriasis Scalp Severity Index.

## **Detailed Experimental Protocols**

The consistency of **Enstilar**'s efficacy is supported by robust clinical trial designs. Below are the methodologies for the key multicenter studies cited.

#### **PSO-LONG (Proactive Management Study)**

- Objective: To assess the long-term efficacy and safety of a proactive, twice-weekly maintenance regimen of **Enstilar**® foam in preventing psoriasis relapse.[5]
- Design: A Phase 3, international, multicenter, randomized, double-blind, vehicle-controlled,
   52-week trial.[3][4] It included a 4-week open-label lead-in phase where all patients received
   Enstilar® once daily.[5]
- Participants: Adults with plaque psoriasis.[1]
- Procedure: Patients who achieved "treatment success" (PGA of "clear" or "almost clear" with
  at least a two-grade improvement from baseline) after the 4-week lead-in were randomized
  to receive either Enstilar® foam or a vehicle foam twice-weekly for 52 weeks.[3] In case of
  relapse, patients in both groups received once-daily Enstilar® for four weeks.[3]
- Primary Endpoint: Time to first relapse, defined as a PGA score of "mild" or higher.[5]

# **PSO-FAST (Four-Week Efficacy and Safety Trial)**

 Objective: To compare the efficacy and safety of once-daily Enstilar® foam with its vehicle over a four-week period.[7][8]



- Design: A Phase 3, multicenter, double-blind, randomized, vehicle-controlled study conducted at 27 sites in the United States.[7][8]
- Participants: Patients with psoriasis of at least mild severity on the trunk and/or limbs.[7][8]
- Procedure: Patients were randomized (3:1) to receive either **Enstilar**® foam or a vehicle foam applied once daily for four weeks.[7][8]
- Primary Endpoint: The proportion of patients achieving "treatment success" according to the Physician's Global Assessment at week 4.[7][8]
- Secondary Endpoints: Modified Psoriasis Area and Severity Index (mPASI) and patient's assessment of itch.[7][8]

#### **PSO-ABLE Study**

- Objective: To compare the efficacy and safety of Enstilar® foam with Enstilar® gel formulation.[5]
- Design: A Phase 3, 12-week, randomized, parallel-group, investigator-blinded study.[5]
- Participants: Adult patients with mild-to-severe psoriasis.
- Procedure: Patients were randomized to receive once-daily **Enstilar**® foam, **Enstilar**® gel, foam vehicle, or gel vehicle.[5]
- Primary Endpoint: The proportion of patients achieving "treatment success" at week 4 for the foam formulation versus week 8 for the gel formulation.[5]

## **Visualizing Methodologies and Mechanisms**

To further elucidate the experimental design and the product's mechanism of action, the following diagrams are provided.





Click to download full resolution via product page

Caption: Experimental workflow of the PSO-LONG clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Calcipotriol/Betamethasone Dipropionate Foam: A Review in Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Impact of fixed-dose combination Cal/BD foam on the work productivity of patients with psoriasis: results from the 52-week randomized, double-blind, PSO-LONG trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol plus betamethasone dipropionate aerosol foam provides superior efficacy vs. gel in patients with psoriasis vulgaris: randomized, controlled PSO-ABLE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris: a Randomized Phase III Study (PSO-FAST) JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 8. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris--a Randomized Phase III Study (PSO-FAST) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (Enstilar®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (Enstilar®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Reproducibility of Enstilar® Efficacy Findings Across Diverse Research Environments: A Comparative Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1243062#reproducibility-of-enstilar-efficacy-findings-across-different-research-centers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com